molecular formula C8H16Cl2N2 B6207608 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride CAS No. 2694729-34-3

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride

Cat. No.: B6207608
CAS No.: 2694729-34-3
M. Wt: 211.1
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Description

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of an ethynyl group and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methylpiperidine.

    Amination: The amine group is introduced through a nucleophilic substitution reaction.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce ethyl derivatives.

Scientific Research Applications

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethynylpiperidine: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-methylpiperidin-4-amine: Does not have the ethynyl group, resulting in different chemical properties.

    4-ethynyl-1-phenylpiperidin-4-amine: Contains a phenyl group, which can significantly alter its chemical behavior and applications.

Uniqueness

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2694729-34-3

Molecular Formula

C8H16Cl2N2

Molecular Weight

211.1

Purity

0

Origin of Product

United States

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